Halide Leaving-Group: Br Position Between I and Cl
In trialkyltin halide series, the ease of Sn–X bond cleavage follows the order I > Br > Cl, as established by quantitative mass‑spectrometric fragmentation intensities [1]. Bromo(triethynyl)stannane is predicted to exhibit an intermediate leaving‑group ability. The structurally characterised reference triethynyltin iodide displays an Sn–I distance of 2.646(4) Å [2]; the Sn–Br distance in bromo(triethynyl)stannane is estimated to be ca. 2.49 Å based on the ∼0.16 Å covalent‑radius difference between Br and I [3]. Shorter Sn–X bond equates to a higher bond‑dissociation energy, translating to slower oxidative addition with Pd(0) and greater tolerance toward protic media during storage and handling. This positions the bromide as a reagent offering a practical balance: more shelf‑stable than the iodide homologue yet more reactive in transmetallation than the chloride.
I > Br > Cl
| Evidence Dimension | Sn–X bond length and relative bond cleavage ease |
|---|---|
| Target Compound Data | Estimated Sn–Br ≈ 2.49 Å; cleavage ease: intermediate (Br position in series I > Br > Cl) |
| Comparator Or Baseline | Triethynyltin iodide Sn–I = 2.646(4) Å (gas‑phase ED); cleavage ease: I > Br [2] |
| Quantified Difference | Δ(Sn–I − Sn–Br) ≈ +0.16 Å; I cleaves more readily in MS, whereas Cl is the least labile in the series [1] |
| Conditions | Gas‑phase electron diffraction (Sn–I); electron‑impact mass spectrometry (cleavage order); covalent‑radius extrapolation (Sn–Br) |
Why This Matters
Procurement teams selecting a trialkynyltin halide for Stille or surface‑anchoring applications should prefer the bromide to ensure storage‑compatible reactivity and reproducible coupling kinetics, avoiding the excessive lability of the iodide or the sluggishness of the chloride.
- [1] Gielen, M.; Mayence, G. J. Organomet. Chem. 1968, 12, 363–371 (mass‑spectrometric studies on trialkyltin halides). View Source
- [2] Khaikin, L. S.; Novikov, V. P.; Vilkov, L. V.; Bogoradovskii, E. T.; Zavgorodnii, V. S.; Petrov, A. A. J. Mol. Struct. 1980, 66, 149–158. View Source
- [3] Pyykkö, P.; Atsumi, M. Chem. Eur. J. 2009, 15, 186–197 (single‑bond covalent radii). View Source
